2-Desbutyl-2-isopentyl-5-methyl Itraconazole falls under the category of azole antifungals. These compounds are characterized by their imidazole or triazole ring structures, which play a crucial role in their mechanism of action. The source of this compound is primarily from synthetic routes derived from Itraconazole itself, which was first synthesized in the late 1980s.
The synthesis of 2-Desbutyl-2-isopentyl-5-methyl Itraconazole typically involves several key steps, starting from the parent compound, Itraconazole. The general synthetic route can be outlined as follows:
The molecular structure of 2-Desbutyl-2-isopentyl-5-methyl Itraconazole can be represented as follows:
The compound features a triazole ring, which is essential for its antifungal activity. The presence of various alkyl groups (isopentyl and methyl) contributes to its lipophilicity, enhancing membrane penetration.
2-Desbutyl-2-isopentyl-5-methyl Itraconazole engages in several chemical reactions relevant to its activity:
The mechanism of action for 2-Desbutyl-2-isopentyl-5-methyl Itraconazole mirrors that of Itraconazole:
Studies have shown that effective concentrations for antifungal activity range from 0.1 to 10 µg/mL against various fungi, indicating potent antifungal properties.
The primary application of 2-Desbutyl-2-isopentyl-5-methyl Itraconazole lies in its use as an antifungal agent:
The compound’s systematic identity is unambiguously defined by standardized chemical identifiers:
Table 1: Standard Chemical Identifiers for 2-Desbutyl-2-isopentyl-5-methyl Itraconazole
Identifier Type | Value |
---|---|
CAS Registry Number | 1217692-26-6 |
IUPAC Name | (2R,4S)-rel-2-(2,4-Dichlorophenyl)-2-[(1H-1,2,4-triazol-1-yl)methyl]-1,3-dioxolan-4-yl)methyl 4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-1-piperazinyl]phenyl]-2,4-dihydro-2-(1-methylpropyl)-3H-1,2,4-triazol-3-one |
SMILES | CC(C)CC1N(N=C(O1)N(C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl)C8=CC=C(C=C8)OCC9COC(O9)(CN%10C=NC=N%10)C%11=C(C=C(C=C%11)Cl)Cl |
Molecular Formula | C35H38Cl2N8O4 |
Molecular Weight | 705.64 g/mol |
The nomenclature explicitly denotes two critical modifications: replacement of the sec-butyl group at the N1 position of the triazolone ring with an isopentyl (3-methylbutyl) chain and introduction of a methyl group at the C5 position of the same heterocycle. These alterations distinguish it from itraconazole (CAS 84625-61-6) and other analogs [2] [8].
Itraconazole (C35H38Cl2N8O4) features a complex structure comprising:
2-Desbutyl-2-isopentyl-5-methyl Itraconazole retains the dioxolane and piperazine elements but modifies the triazolone moiety:
Table 2: Structural Comparison of Itraconazole and 2-Desbutyl-2-isopentyl-5-methyl Itraconazole
Structural Feature | Itraconazole | 2-Desbutyl-2-isopentyl-5-methyl Itraconazole |
---|---|---|
Triazolone N2 Substituent | sec-Butyl (–CH(CH3)CH2CH3) | Isopentyl (–CH2CH2CH(CH3)2) |
Triazolone C5 Substituent | Hydrogen | Methyl (–CH3) |
Dioxolane/Piperazine Motifs | Identical | Identical |
Molecular Formula | C35H38Cl2N8O4 | C35H38Cl2N8O4 (isomeric but not identical due to substituent differences) |
These modifications occur distal to the pharmacophore responsible for cytochrome P450 (CYP) inhibition but may influence molecular conformation, membrane permeability, or protein binding [7].
Alkyl chain engineering in azole antifungals directly modulates key properties governing bioactivity:
Table 3: Hypothesized Property Changes Relative to Itraconazole
Property | Effect of Isopentyl Group | Effect of C5 Methyl Group | Net Impact Prediction |
---|---|---|---|
Lipophilicity (Log P) | Increase (↑ Hydrocarbon content) | Minor increase | Moderate increase |
Aqueous Solubility | Decrease (↓ Polarity) | Negligible | Decrease |
Metabolic Oxidation | Resistance at terminal methyls | Steric shielding of ring | Increased half-life |
Protein Binding | Enhanced (↑ Hydrophobicity) | Minor enhancement | Slight increase |
CYP51 Binding Affinity | Variable (steric vs. hydrophobic trade-off) | Possible electronic modulation | Requires experimental validation |
These structural alterations exemplify rational medicinal chemistry approaches to refine antifungal agents by balancing lipophilicity, metabolic resistance, and target engagement [2] [7].
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5